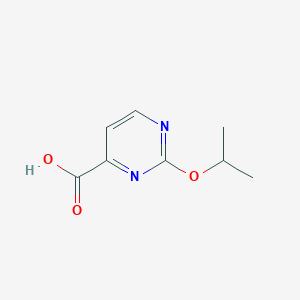
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride
Overview
Description
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride, also known as 1-Propan-2-ylpyrrolidin-3-amine dihydrochloride, is a colorless, crystalline solid compound with a molecular weight of 197.21 g/mol and a melting point of 145-147°C. This compound belongs to the class of pyrrolidine derivatives, which are widely used in the pharmaceutical industry as intermediates for the synthesis of drugs and other compounds. This compound has a variety of applications in scientific research, including use in the synthesis of other compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
Pharmacological Characterization of Related Compounds
The pharmacological properties of related compounds, such as pyrrolidine derivatives, have been extensively studied. For example, research on a novel κ-opioid receptor (KOR) antagonist demonstrates the potential of pyrrolidine derivatives in treating conditions such as depression and addiction disorders. The study highlights the compound's high affinity for KORs and its selectivity, indicating its therapeutic potential (Grimwood et al., 2011).
Synthesis and Structural Studies
The synthesis of pyrrolidine derivatives is a key area of research due to their significance in medicinal chemistry and material science. For instance, a stereoselective process for the preparation of a key intermediate in the development of antibiotics demonstrates the importance of pyrrolidine structures in synthesizing bioactive molecules (Fleck et al., 2003).
Derivatization and Spectroscopic Studies
Studies on the derivatization and identification of selected cathinones, including the use of pyrrolidine derivatives, underline the role of these compounds in forensic science and drug discovery. Spectroscopic methods such as GC-MS, IR, and NMR play a crucial role in characterizing these compounds, offering insights into their chemical properties and potential applications (Nycz et al., 2016).
Pyrrole and Pyrrole Derivatives
Pyrrole derivatives, closely related to pyrrolidines, are fundamental in the synthesis of biologically important molecules. Their preparation, structural characteristics, and applications in various fields, including drug synthesis and material science, highlight the versatility of these nitrogen-containing heterocycles (Anderson & Liu, 2000).
properties
IUPAC Name |
(3S)-1-propan-2-ylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-6(2)9-4-3-7(8)5-9;;/h6-7H,3-5,8H2,1-2H3;2*1H/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBJDQXDPLUEPER-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1CC[C@@H](C1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-(propan-2-yl)pyrrolidin-3-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



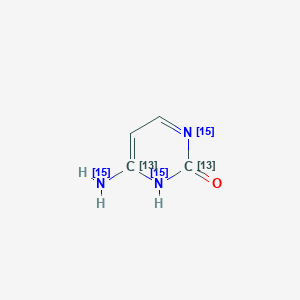
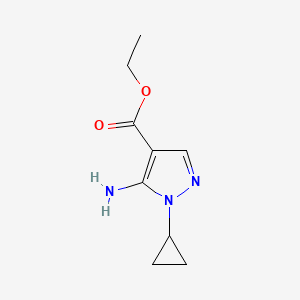
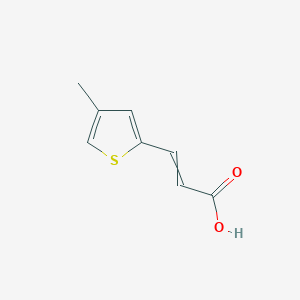
![Benzyl 4-[4-(hydroxymethyl)phenoxy]piperidine-1-carboxylate](/img/structure/B1456450.png)
![4-[5-(4-Methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-benzene-1,2-diamine](/img/structure/B1456453.png)
![N-{[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1456454.png)
![8-(2,2,2-Trifluoroethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1456455.png)
![O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]hydroxylamine](/img/structure/B1456456.png)
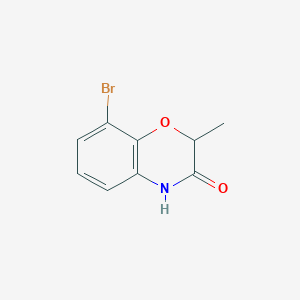
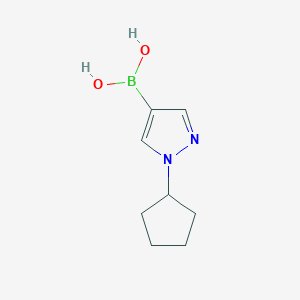

![6-chloro-5-hydroxy-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B1456464.png)

